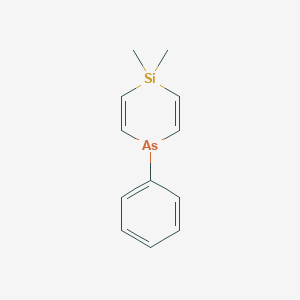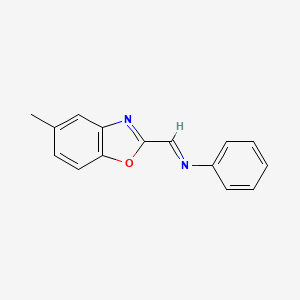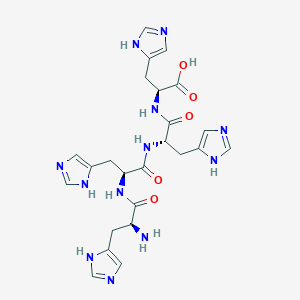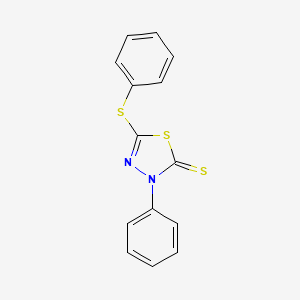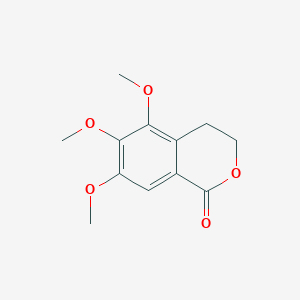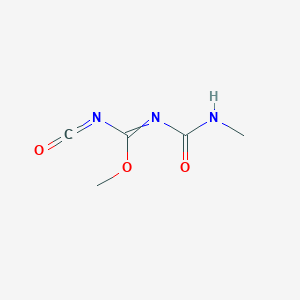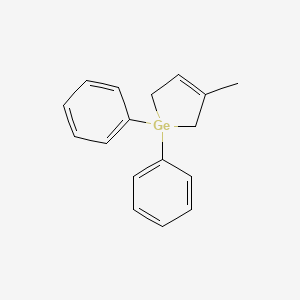
3-Methyl-1,1-diphenyl-2,5-dihydro-1H-germole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1,1-diphenyl-2,5-dihydro-1H-germole is a unique organogermanium compound characterized by its germole ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,1-diphenyl-2,5-dihydro-1H-germole typically involves the reaction of germanium tetrachloride with phenylmagnesium bromide, followed by the addition of methylmagnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The final product is purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyl-1,1-diphenyl-2,5-dihydro-1H-germole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of germane derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted germole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Halogens (e.g., chlorine, bromine); reactions are conducted in the presence of a catalyst or under UV light.
Major Products Formed:
Oxidation: Germanium oxides.
Reduction: Germane derivatives.
Substitution: Substituted germole derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1,1-diphenyl-2,5-dihydro-1H-germole has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activities, including anticancer and antiviral properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as semiconductors and optoelectronic devices.
Wirkmechanismus
The mechanism of action of 3-Methyl-1,1-diphenyl-2,5-dihydro-1H-germole involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with cellular proteins and enzymes, leading to the modulation of various biochemical processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may influence cell signaling pathways and gene expression.
Vergleich Mit ähnlichen Verbindungen
- 3,4-Dimethyl-1,1-bis[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-germole
- 2,5-Dihydro-3-methyl-thiophene 1,1-dioxide
Comparison: Compared to similar compounds, 3-Methyl-1,1-diphenyl-2,5-dihydro-1H-germole exhibits unique properties due to the presence of the germole ring and the specific substituents attached to it. These structural features contribute to its distinct reactivity and potential applications. For instance, the compound’s ability to undergo various chemical reactions and its potential biological activities set it apart from other organogermanium compounds.
Eigenschaften
CAS-Nummer |
65042-88-8 |
|---|---|
Molekularformel |
C17H18Ge |
Molekulargewicht |
295.0 g/mol |
IUPAC-Name |
3-methyl-1,1-diphenyl-2,5-dihydrogermole |
InChI |
InChI=1S/C17H18Ge/c1-15-12-13-18(14-15,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-12H,13-14H2,1H3 |
InChI-Schlüssel |
KBZBYEACNMUNKP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC[Ge](C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



